molecular formula C17H16N2O2S2 B4793683 (3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4793683
M. Wt: 344.5 g/mol
InChI Key: XZYACRUWRVJQDG-YPKPFQOOSA-N
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Description

(3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable isothiocyanate with an amino acid derivative under controlled conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Coupling Reactions: The final step involves coupling the thiazolidinone and indole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.

    Reduction: Reduction reactions can modify the thiazolidinone ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the allyl or isopropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, thiazolidinones are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific diseases, such as cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, such compounds might be used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity, while the indole moiety might interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

Uniqueness

The unique combination of the thiazolidinone and indole moieties in (3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C17H16N2O2S
  • Molecular Weight : 344.457 g/mol
  • CAS Number : 312935-90-3

This compound features a unique structure combining an indole moiety with thiazolidine and thioxo functionalities, which may contribute to its biological effects.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit biofilm formation, which is crucial in the treatment of chronic infections resistant to standard antibiotics . The biological activity of this compound may similarly extend to antimicrobial effects, particularly against resistant strains.

Antitumor Properties

Several studies have reported that compounds similar to This compound exhibit antitumor activity. For example, research on indole derivatives has demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanisms through which this compound operates remain to be fully elucidated but may involve modulation of key signaling pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of critical enzymes involved in disease processes. Studies have shown that similar thiazolidine derivatives can inhibit proteases and other enzymes linked to cancer progression and microbial virulence . The potential for enzyme inhibition suggests that this compound could be explored further for therapeutic applications in oncology and infectious diseases.

Synthesis and Evaluation

Research efforts have focused on synthesizing various derivatives of thiazolidine and indole compounds to evaluate their biological activity. For instance, a study synthesized several derivatives and assessed their antimicrobial and antitumor activities, revealing promising results for certain compounds .

Case Study: Anticancer Activity

In a specific case study involving related indole derivatives, researchers found that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with reduced side effects .

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiazolidine derivativesInhibition of biofilm formation
AntitumorIndole derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionProtease inhibitorsModulation of cancer progression

Properties

IUPAC Name

(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-4-9-18-12-8-6-5-7-11(12)13(15(18)20)14-16(21)19(10(2)3)17(22)23-14/h4-8,10H,1,9H2,2-3H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYACRUWRVJQDG-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-1-Allyl-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

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